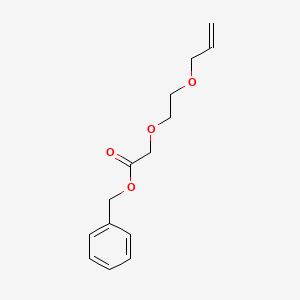

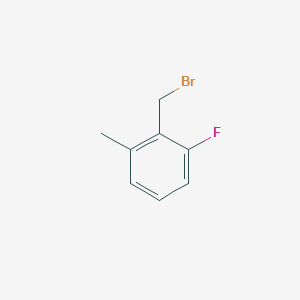

![molecular formula C10H11Cl2N3 B1461756 3-[(4-Chloro-1H-pyrazol-1-yl)methyl]aniline hydrochloride CAS No. 1185338-03-7](/img/structure/B1461756.png)

3-[(4-Chloro-1H-pyrazol-1-yl)methyl]aniline hydrochloride

Overview

Description

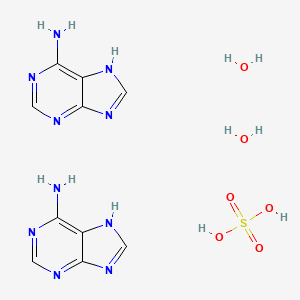

“3-[(4-Chloro-1H-pyrazol-1-yl)methyl]aniline hydrochloride” is a chemical compound with the molecular formula C10H10ClN3.ClH . It is a derivative of pyrazole, a five-membered aromatic heterocycle with two nitrogen atoms .

Molecular Structure Analysis

The molecular structure of “3-[(4-Chloro-1H-pyrazol-1-yl)methyl]aniline hydrochloride” is characterized by the presence of a pyrazole ring, a chloro group, and an aniline group . Pyrazole-based ligands provide one pyrazole sp2-nitrogen, one pyridine sp2-nitrogen, and one amine sp3-nitrogen, which are capable of coordinating to a metal .Chemical Reactions Analysis

Pyrazole-based compounds, including “3-[(4-Chloro-1H-pyrazol-1-yl)methyl]aniline hydrochloride”, can participate in various chemical reactions. For instance, they can be involved in oxidation reactions , [3+2] cycloaddition reactions , and Cu-catalyzed aerobic oxidative cyclization . The specific chemical reactions involving “3-[(4-Chloro-1H-pyrazol-1-yl)methyl]aniline hydrochloride” are not detailed in the available literature.Scientific Research Applications

Pharmaceutical Research

This compound is utilized in pharmaceutical research as a reference standard for testing and quality control of medications . Its structural framework is found in various bioactive molecules, making it valuable for synthesizing potential therapeutic agents.

Medicinal Chemistry

In medicinal chemistry, it serves as a precursor for synthesizing compounds with potential antifungal , antibacterial , and antitumor activities . Its derivatives are explored for their efficacy in treating various diseases.

Agriculture

“3-[(4-Chloro-1H-pyrazol-1-yl)methyl]aniline hydrochloride” shows promise in the development of agrochemicals . It could be used to create pesticides and herbicides, contributing to crop protection strategies .

Material Science

The compound’s derivatives are being investigated for their application in creating heat-resistant resins and coatings. This could have implications for manufacturing and industrial processes .

Environmental Science

Research is ongoing to explore the use of this compound in environmental science, particularly in the development of chemical sensors for pollutants and toxins .

Chemical Synthesis

It is a key intermediate in the synthesis of pyrazoles , which are important in creating a variety of heterocyclic compounds used in different chemical industries .

Biochemistry

In biochemistry, the compound is part of studies related to enzyme inhibition and receptor binding , which are crucial for understanding disease mechanisms and developing new drugs .

Catalysis

“3-[(4-Chloro-1H-pyrazol-1-yl)methyl]aniline hydrochloride” is also relevant in catalysis research. It can be used to synthesize ligands for transition metal catalysts that facilitate various chemical reactions .

Future Directions

The future directions for “3-[(4-Chloro-1H-pyrazol-1-yl)methyl]aniline hydrochloride” could involve further exploration of its potential applications in various fields such as medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . More research is needed to fully understand its synthesis, properties, and potential uses.

properties

IUPAC Name |

3-[(4-chloropyrazol-1-yl)methyl]aniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3.ClH/c11-9-5-13-14(7-9)6-8-2-1-3-10(12)4-8;/h1-5,7H,6,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMMCNWFGOVHYFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)CN2C=C(C=N2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(4-Chloro-1H-pyrazol-1-yl)methyl]aniline hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

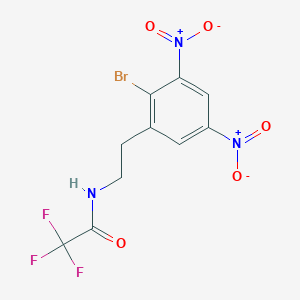

![2-[(Methylsulfonyl)(phenyl)amino]butanoic acid](/img/structure/B1461675.png)

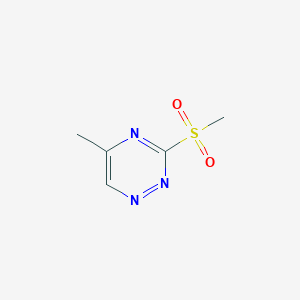

![1-cyclopropyl-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B1461678.png)

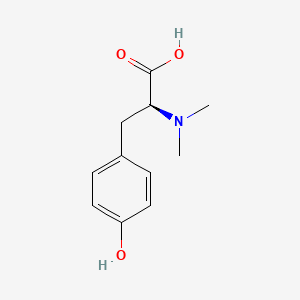

![3-(2-bromophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B1461688.png)